molecular formula C25H52Cl2N4O2 B2877643 (2S)-2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide;dihydrochloride CAS No. 136449-85-9; 141774-20-1

(2S)-2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide;dihydrochloride

Cat. No.: B2877643
CAS No.: 136449-85-9; 141774-20-1
M. Wt: 511.62
InChI Key: RISSBZWRJRRXTD-OLBPYZPGSA-N
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Description

(2S)-2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide;dihydrochloride is a selective, penetrable, and reversible protein kinase C (PKC) inhibitor. It has an IC50 value of 19 μM and is known to interfere with mechanisms underlying memory consolidation . This compound is primarily used in scientific research to study its effects on various biological processes.

Preparation Methods

The synthesis of (2S)-2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide;dihydrochloride involves the reaction of 2,6-diaminohexanoic acid with 1-oxotridecyl-2-piperidinylmethylamine, followed by the formation of the dihydrochloride salt. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the purity and yield of the final product . Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

(2S)-2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(2S)-2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the inhibition of protein kinase C and its effects on various biochemical pathways.

    Biology: It is used to investigate the role of protein kinase C in cellular processes such as memory consolidation, signal transduction, and cell proliferation.

    Medicine: It is studied for its potential therapeutic effects in treating neurological disorders and diseases related to protein kinase C dysregulation.

    Industry: It is used in the development of new drugs and therapeutic agents targeting protein kinase C

Mechanism of Action

(2S)-2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide;dihydrochloride exerts its effects by selectively inhibiting protein kinase C. It interacts with the regulatory domain of protein kinase C, preventing its activation and subsequent phosphorylation of target proteins. This inhibition disrupts various cellular processes, including memory consolidation and signal transduction pathways .

Comparison with Similar Compounds

(2S)-2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide;dihydrochloride is unique in its selective inhibition of protein kinase C. Similar compounds include:

This compound stands out due to its specific interaction with the regulatory domain of protein kinase C and its reversible inhibition, making it a valuable tool in scientific research.

Properties

CAS No.

136449-85-9; 141774-20-1

Molecular Formula

C25H52Cl2N4O2

Molecular Weight

511.62

IUPAC Name

(2S)-2,6-diamino-N-[(1-tridecanoylpiperidin-2-yl)methyl]hexanamide;dihydrochloride

InChI

InChI=1S/C25H50N4O2.2ClH/c1-2-3-4-5-6-7-8-9-10-11-18-24(30)29-20-15-13-16-22(29)21-28-25(31)23(27)17-12-14-19-26;;/h22-23H,2-21,26-27H2,1H3,(H,28,31);2*1H/t22?,23-;;/m0../s1

InChI Key

RISSBZWRJRRXTD-OLBPYZPGSA-N

SMILES

CCCCCCCCCCCCC(=O)N1CCCCC1CNC(=O)C(CCCCN)N.Cl.Cl

solubility

not available

Origin of Product

United States

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